molecular formula C19H36O4 B098575 Dioctyl malonate CAS No. 16958-88-6

Dioctyl malonate

Cat. No.: B098575
CAS No.: 16958-88-6
M. Wt: 328.5 g/mol
InChI Key: DTVMXQFQTCJMOR-UHFFFAOYSA-N
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Description

Dioctyl malonate is a useful research compound. Its molecular formula is C19H36O4 and its molecular weight is 328.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Neurodegeneration and Ischemic Stroke Research : Malonate is used to study neurodegeneration in conditions like Huntington's disease and ischemic stroke. It induces oxidative stress in human SH-SY5Y neuroblastoma cells, leading to apoptosis. This process involves reactive oxygen species production, p38 MAP kinase activation, and the pro-apoptotic Bax protein activation (Gomez-Lazaro et al., 2007).

  • Material Science and Carbonization : Dioctyl malonate, along with other esters, has been used in the carbonization of polymers at high temperatures and pressures. This process yields carbon spherules, contributing to the understanding of carbon formation from organic precursors (Washiyama et al., 1988).

  • Supramolecular Organogelators : Dialkyl malonates have been synthesized using a five-component condensation reaction. These compounds act as low molecular weight supramolecular organogelators, forming three-dimensional networks in organic solvents. This research contributes to the development of novel materials with specific physical properties (Googol & Rahmati, 2018).

  • Investigating Mitochondrial Stress and Cellular Responses : Malonate has been used to study mitochondrial stress and the assembly of cytoplasmic stress granules. This research aids in understanding the cellular response to mitochondrial dysfunction and its implications for diseases (Fu et al., 2016).

  • Cardiovascular Research : Malonate has been investigated for its role in reducing infarct size by preventing mitochondrial permeability transition during reperfusion in myocardial ischemia models. This research contributes to the understanding of reperfusion injury and potential therapeutic approaches (Valls-Lacalle et al., 2016).

Biochemical Analysis

Biochemical Properties

Malonate, a related compound, is known to inhibit succinate dehydrogenase (SDH), a key enzyme in the tricarboxylic acid (TCA) cycle . This inhibition can lead to an accumulation of succinate, a critical mediator in inflammation .

Cellular Effects

Malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration . Inhibition of SDH by malonate treatment after birth extends the window of cardiomyocyte proliferation and regeneration in juvenile mice .

Molecular Mechanism

Malonate, a related compound, is known to inhibit SDH, a key enzyme in the TCA cycle . This inhibition can lead to an accumulation of succinate, a critical mediator in inflammation .

Temporal Effects in Laboratory Settings

Malonate, a related compound, has been shown to have long-term cardioprotective effects when administered upon reperfusion in a mouse model of myocardial infarction .

Dosage Effects in Animal Models

Malonate, a related compound, has been shown to have cardioprotective effects when administered at a dose of 16 mg/kg/min for 10 minutes upon reperfusion in a mouse model of myocardial infarction .

Metabolic Pathways

Malonate, a related compound, is known to inhibit SDH, a key enzyme in the TCA cycle . This inhibition can lead to an accumulation of succinate, a critical mediator in inflammation .

Transport and Distribution

Malonate, a related compound, is known to be transported into cells via the monocarboxylate transporter 1 .

Subcellular Localization

Malonate, a related compound, is known to accumulate in the cytoplasm when SDH is inhibited .

Properties

IUPAC Name

dioctyl propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O4/c1-3-5-7-9-11-13-15-22-18(20)17-19(21)23-16-14-12-10-8-6-4-2/h3-17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVMXQFQTCJMOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)CC(=O)OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3066138
Record name Propanedioic acid, dioctyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16958-88-6
Record name 1,3-Dioctyl propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16958-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanedioic acid, 1,3-dioctyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016958886
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanedioic acid, 1,3-dioctyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanedioic acid, dioctyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3066138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Dioctyl malonate synthesis using the method described in the paper?

A: The research focuses on a greener approach to synthesizing this compound. The traditional methods for producing esters often involve harsh conditions or environmentally harmful catalysts. This research highlights the use of a 12-Tungstosilicic acid anchored to MCM-41 catalyst [], which demonstrates high activity in esterification reactions, including the production of this compound. This method offers a potentially more environmentally friendly and sustainable alternative for producing this valuable diester.

Q2: Could you elaborate on the catalytic properties of the synthesized material in relation to this compound production?

A: The paper showcases the efficiency of the 12-Tungstosilicic acid anchored to MCM-41 catalyst in esterification reactions []. The researchers investigated the influence of various reaction parameters like catalyst concentration, acid/alcohol molar ratio, and reaction time on the yield of this compound. The results indicate that this catalyst exhibits high activity, leading to high yields of this compound, showcasing its potential for industrial applications.

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